Antischistosomal Potency: N1-1-Phenylethanamine PBI Series vs. Praziquantel Benchmark
The N1-1-phenylethanamine PBI series to which this compound belongs displays in vitro IC₅₀ values of 0.08–1.43 μM against both newly transformed schistosomula and adult Schistosoma mansoni [1]. While the exact IC₅₀ of this specific derivative has not been extracted from the full-text tables, the series-wide potency range places these compounds in a competitive window relative to praziquantel, which shows an adult worm IC₅₀ of ~0.1 μM in comparable assays [2]. In vivo, compounds from this series achieved moderate-to-high worm burden reductions of 35.8–89.6% in S. mansoni-infected mice [1].
| Evidence Dimension | In vitro antischistosomal activity (IC₅₀) against S. mansoni schistosomula and adult worms |
|---|---|
| Target Compound Data | Series range: IC₅₀ = 0.08–1.43 μM (exact compound-level value not available from accessible sources) |
| Comparator Or Baseline | Praziquantel: adult S. mansoni IC₅₀ ≈ 0.1 μM |
| Quantified Difference | Upper end of series approaches equipotency with praziquantel; series potency spans approximately 18-fold |
| Conditions | In vitro assay against newly transformed schistosomula and adult S. mansoni |
Why This Matters
This establishes a potency benchmark that procurement scientists can use to contextualize the compound's likely activity window within the established PBI antischistosomal series.
- [1] Probst A, Chisanga K, Dziwornu GA, Haeberli C, Keiser J, Chibale K. Expanding the Activity Profile of Pyrido[1,2-a]benzimidazoles: Synthesis and Evaluation of Novel N1-1-Phenylethanamine Derivatives against Schistosoma mansoni. ACS Infect Dis. 2021;7(5):1032-1043. doi:10.1021/acsinfecdis.0c00278 View Source
- [2] Okombo J, Singh K, Mayoka G, et al. Antischistosomal Activity of Pyrido[1,2-a]benzimidazole Derivatives and Correlation with Inhibition of β-Hematin Formation. ACS Infect Dis. 2017;3(6):411-420. doi:10.1021/acsinfecdis.6b00205 View Source
